molecular formula C8H8ClN5O2 B1307977 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 876717-51-0

2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No.: B1307977
CAS No.: 876717-51-0
M. Wt: 241.63 g/mol
InChI Key: BAGHHTQHRSWXPB-UHFFFAOYSA-N
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Description

2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide is a chemical compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The unique structure of this compound, which includes a triazolo[1,5-a]pyrimidine core, makes it a valuable candidate for various chemical reactions and biological activities.

Mechanism of Action

Target of Action

Related compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Result of Action

The inhibition of CDK2 can lead to cell cycle arrest, particularly at the G1/S transition. This prevents the cells from proliferating, which can be particularly beneficial in the treatment of cancers where uncontrolled cell proliferation is a key characteristic .

Biochemical Analysis

Biochemical Properties

2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This interaction is crucial for its potential use in cancer treatment, as CDK2 is involved in cell cycle regulation. The compound’s inhibitory activity against CDK2/cyclin A2 has been demonstrated with significant potency .

Cellular Effects

The effects of 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide on various cell types and cellular processes are profound. It has been shown to inhibit the growth of several cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Specifically, it induces apoptosis in cancer cells, thereby reducing their proliferation .

Molecular Mechanism

At the molecular level, 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide exerts its effects through binding interactions with biomolecules. It inhibits CDK2 by binding to its active site, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism may result in the formation of active metabolites that contribute to its overall biological activity . Additionally, it may affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it exerts its biological effects . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to the appropriate cellular compartments . This precise localization is essential for its inhibitory effects on CDK2 and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Biological Activity

2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide is a chemical compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antiviral and antimicrobial activities, as well as its mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C8H8ClN5O2
  • Molecular Weight : 241.64 g/mol
  • Structural Features : Contains a chlorinated triazolo-pyrimidine structure and an acetamide functional group.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. Its ability to bind to HIV TAR RNA suggests it may interfere with viral replication processes. This binding is crucial as it can disrupt the essential functions of the virus, potentially leading to reduced viral loads in infected systems.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antibacterial activity.
  • Biofilm Formation : It significantly inhibited biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, showcasing its potential in treating infections associated with biofilm-forming bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) : This enzyme is critical in pyrimidine biosynthesis. By inhibiting DHODH, the compound disrupts nucleotide synthesis in pathogens, which is essential for their proliferation.
  • Interaction with Viral RNA : The binding to HIV TAR RNA suggests a mechanism where the compound could prevent the necessary interactions between viral RNA and host cellular machinery .

Comparative Analysis with Related Compounds

A comparative analysis reveals how slight modifications in chemical structure can lead to variations in biological activity:

Compound NameStructural FeaturesUnique Properties
This compoundChlorine substitution at position 2Enhanced biological activity against cancer cell lines
N-(7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamideLacks methyl group at position 5Potentially different pharmacological profile
N-(6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetamideAmino group at position 6Different binding affinities due to amino substitution

This table illustrates how structural modifications can influence the pharmacological effects of triazole derivatives.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • A study demonstrated that derivatives of similar triazole compounds exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole. This indicates that this compound could enhance the effectiveness of existing treatments against resistant strains .

Properties

IUPAC Name

2-chloro-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5O2/c1-4-6(13-5(15)2-9)7(16)14-8(12-4)10-3-11-14/h3H,2H2,1H3,(H,13,15)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGHHTQHRSWXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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